An In-depth Technical Guide to 3,5-Dichlorophenyl Isothiocyanate: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 3,5-Dichlorophenyl Isothiocyanate: Properties, Synthesis, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 3,5-Dichlorophenyl isothiocyanate, a versatile chemical intermediate with significant potential in research and pharmaceutical development. We will delve into its core chemical properties, explore its synthesis and reactivity, and discuss its applications, particularly within the realm of drug discovery, all while grounding the discussion in established scientific principles and methodologies.
Core Chemical and Physical Properties
3,5-Dichlorophenyl isothiocyanate (CAS No. 6590-93-8) is a substituted aromatic isothiocyanate. The presence of two chlorine atoms on the phenyl ring significantly influences its electronic properties and reactivity.[1][2]
Molecular Structure and Identification
The structure consists of a benzene ring substituted with two chlorine atoms at positions 3 and 5, and an isothiocyanate (-N=C=S) group at position 1.
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Molecular Weight: 204.08 g/mol [1]
Physicochemical Data
A summary of the key physicochemical properties of 3,5-Dichlorophenyl isothiocyanate is presented in the table below. These properties are crucial for its handling, storage, and application in various experimental setups.
| Property | Value | Unit | Source |
| Appearance | Pale cream to yellow fused solid | - | [2] |
| Melting Point | 45.0 - 52.0 | °C | [2] |
| Enthalpy of Formation (ΔfH°gas) | 278.37 | kJ/mol | [3] |
| Enthalpy of Vaporization (ΔvapH°) | 53.99 | kJ/mol | [3] |
| Octanol/Water Partition Coefficient (logPoct/wat) | 4.6 | - | [1] |
Synthesis of 3,5-Dichlorophenyl Isothiocyanate
The synthesis of aryl isothiocyanates can be achieved through several methods. The choice of method often depends on the starting materials, desired purity, and scale of the reaction.
From Primary Amines
A common and versatile method for synthesizing isothiocyanates involves the reaction of primary amines with a thiocarbonyl transfer reagent.
A facile and efficient synthesis of isothiocyanates can be achieved by reacting the corresponding primary amine (3,5-dichloroaniline) with phenyl chlorothionoformate in the presence of a solid base like sodium hydroxide.[4] For electron-deficient anilines, such as 3,5-dichloroaniline, a two-step approach is generally more effective.[4][5] This method avoids the use of highly toxic reagents like thiophosgene.[6]
Another established method involves the reaction of the primary amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt. This intermediate is then decomposed using a desulfurylating agent to yield the isothiocyanate.
From Isocyanides
A more sustainable approach involves the amine-catalyzed sulfurization of isocyanides with elemental sulfur.[6][7] This method can be optimized for greener solvents and moderate temperatures.[6]
Chemical Reactivity and Mechanistic Insights
The isothiocyanate functional group is an electrophilic moiety, making it susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in chemical synthesis and drug development.
Reaction with Nucleophiles
The carbon atom of the isothiocyanate group is electron-deficient and readily reacts with nucleophiles such as amines, alcohols, and thiols.
The reaction of an isothiocyanate with a primary amine is a fundamental transformation that yields a thiourea derivative.[8] This reaction is typically efficient and proceeds under mild conditions.
Caption: Key mechanisms of action of isothiocyanates in cancer chemoprevention.
Synthesis of Bioactive Molecules
3,5-Dichlorophenyl isothiocyanate serves as a crucial building block for the synthesis of more complex molecules with therapeutic potential. For instance, it can be reacted with various amines to create a library of thiourea derivatives for screening against different biological targets. The dichlorophenyl moiety can provide specific steric and electronic properties that may enhance binding to a target protein. An example is the synthesis of 1,3-bis(3,5-dichlorophenyl)urea, which has shown anti-proliferative effects in lung cancer cells. [9]
Spectroscopic Data
The structural elucidation of 3,5-Dichlorophenyl isothiocyanate and its reaction products relies on various spectroscopic techniques.
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Infrared (IR) Spectroscopy: The IR spectrum of 3,5-Dichlorophenyl isothiocyanate exhibits a characteristic strong, broad absorption band for the asymmetric N=C=S stretch, typically in the range of 2100-2000 cm⁻¹. [10]* Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show signals corresponding to the aromatic protons.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and a characteristic signal for the isothiocyanate carbon. [11]* Mass Spectrometry: The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. [1][12]
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Safety and Handling
3,5-Dichlorophenyl isothiocyanate is a hazardous substance and must be handled with appropriate safety precautions.
-
GHS Hazard Statements: It is classified as causing severe skin burns and eye damage. [1]* Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection. [13][14]Handling should be performed in a well-ventilated area or under a chemical fume hood. [13][15]* Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. [15]* In case of exposure:
Experimental Protocols
General Procedure for the Synthesis of a Thiourea Derivative
This protocol outlines a general method for the reaction of 3,5-Dichlorophenyl isothiocyanate with a primary amine.
Materials:
-
3,5-Dichlorophenyl isothiocyanate
-
Primary amine (1.0 equivalent)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Nitrogen or argon atmosphere (optional, for sensitive substrates)
Procedure:
-
Dissolve the primary amine in the anhydrous solvent in the round-bottom flask.
-
Slowly add a solution of 3,5-Dichlorophenyl isothiocyanate (1.0 equivalent) in the same solvent to the stirred amine solution at room temperature.
-
Stir the reaction mixture at room temperature for the appropriate time (monitor by TLC or LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired thiourea.
Sources
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- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. 3,5-Dichlorophenyl isothiocyanate (CAS 6590-93-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel Compound 1, 3-bis (3, 5-dichlorophenyl) urea Inhibits Lung Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. 3,5-Dichlorophenyl isothiocyanate [webbook.nist.gov]
- 13. echemi.com [echemi.com]
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